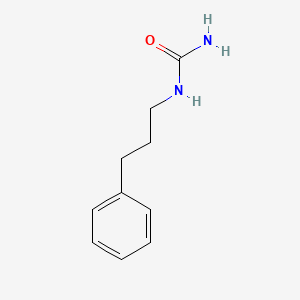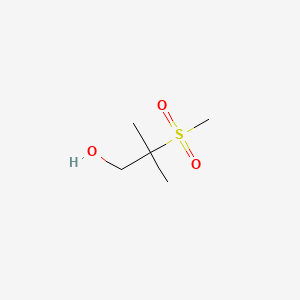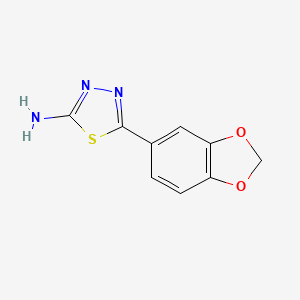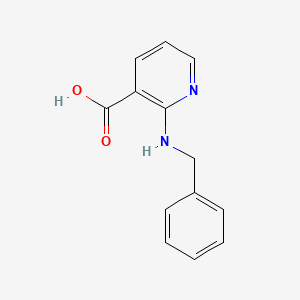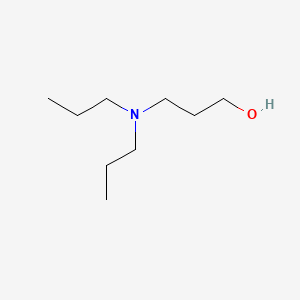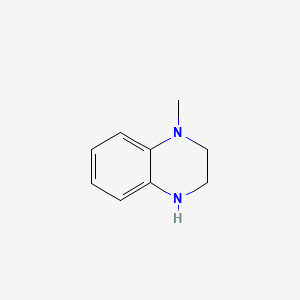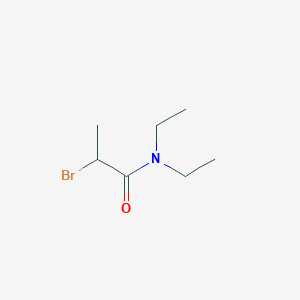
2-Bromo-n,n-diethylpropanamide
説明
Synthesis Analysis
The synthesis of 2-bromo-N,N-diethylpropanamide involves reactions with primary, secondary, or tertiary aliphatic amines, yielding corresponding amides. These reactions can yield high yields and enantiomeric excess when conducted under specific conditions, such as in the presence or absence of silver oxide (Ag2O) depending on the nucleophilicity of the amine involved (D'angeli et al., 1991).
Molecular Structure Analysis
The crystal structure and spectroscopic characterization of similar 2-bromo-N,N-diethylpropanamide derivatives provide insights into their molecular configuration. The structure of these compounds has been elucidated through various spectroscopic techniques (FT-IR, 1H NMR, 13C NMR) and confirmed by single-crystal X-ray diffraction studies (Anuradha et al., 2014).
Chemical Reactions and Properties
2-Bromo-N,N-diethylpropanamide derivatives are versatile intermediates for substitution reactions of bromine with various nucleophiles. These reactions allow for the synthesis of aminoamides, alkoxyamides, depsipeptides, and other biologically interesting compounds, demonstrating the compound's utility in synthetic organic chemistry (D'angeli & Marchetti, 1995).
Physical Properties Analysis
Physical properties such as solubility, melting point, and boiling point of 2-bromo-N,N-diethylpropanamide and its derivatives can be inferred from their molecular structure and intermolecular interactions. While specific data for 2-bromo-N,N-diethylpropanamide itself might not be detailed in available literature, the analysis of similar compounds suggests that these properties are significantly influenced by the presence of the bromo and amide groups, affecting their behavior in different solvents and temperatures.
Chemical Properties Analysis
The chemical properties of 2-bromo-N,N-diethylpropanamide, including reactivity, stability, and interaction with other chemical entities, can be understood through its reactions with conjugated bases of β-dicarbonyl compounds, leading to the formation of heterocyclic compounds with high yields and diastereoselectivity. These reactions highlight the compound's utility in synthesizing complex organic molecules (Marchetti, 2003).
科学的研究の応用
Antimicrobial Activity
Studies on 2-Chloro(bromo)-(2-methyl)-3-arylpropanamides, which are closely related to 2-Bromo-N,N-diethylpropanamide, have shown low antimicrobial activity against various strains including staphylococcus, intestinal rods, aerobic bacillus, and yeast fungi. Even with the introduction of pharmacophore groups into the aromatic ring, there was no significant increase in antibacterial and antifungal activity (Grishchuk et al., 2013).
Synthesis and Characterization
Research on compounds like 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, synthesized from derivatives similar to 2-Bromo-N,N-diethylpropanamide, has been conducted. This includes studies on their spectroscopic characterization and crystal structure, which provide insights into their molecular properties and potential applications in various fields (Anuradha et al., 2014).
Photochemical Reactions
2-Bromo-N,N-diethylpropanamide and its derivatives have been studied for their photochemical reactions. For instance, research has shown that under irradiation, 2-bromo-2-methylpropananilides undergo dehydrobromination to yield N-aryl-2-methylprop-2-enamides. This study contributes to the understanding of photochemical processes and could inform applications in photochemistry and materials science (Nishio et al., 2000).
Fluorescent Properties
N-(2-(N’,N’-diethylamino)ethyl)perylene-3,4-dicarboximide, a compound related to 2-Bromo-N,N-diethylpropanamide, exhibits interesting fluorescence properties. The fluorescence properties of this compound change significantly with aggregation, making it a potential probe for changes in temperature and solvent polarity. This research opens up avenues for using such compounds in fluorescence-based applications (Huang & Tam-Chang, 2010).
特性
IUPAC Name |
2-bromo-N,N-diethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BrNO/c1-4-9(5-2)7(10)6(3)8/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSKMQYCSCPAGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-n,n-diethylpropanamide | |
CAS RN |
2620-12-4 | |
| Record name | NSC1197 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1197 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



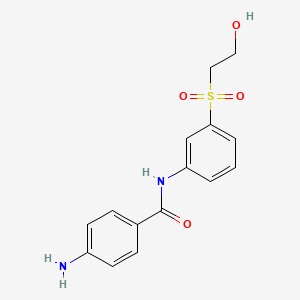
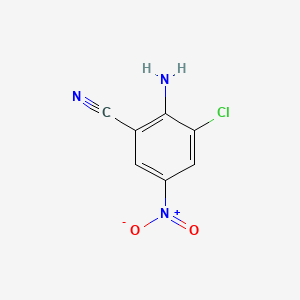
![[1,1'-Bicyclohexyl]-4,4'-diol](/img/structure/B1266469.png)
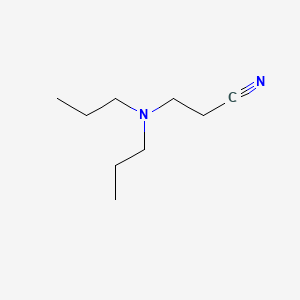
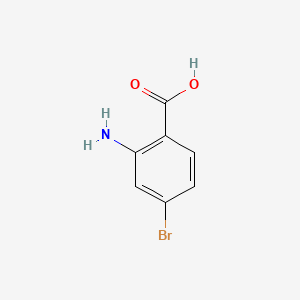
![1-[2-(3-Bromophenoxy)ethyl]pyrrolidine](/img/structure/B1266476.png)

![Ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1266478.png)
